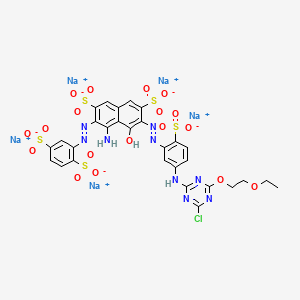![molecular formula C14H11NS B14420452 3-[(1-Benzothiophen-5-yl)methyl]pyridine CAS No. 85624-45-9](/img/structure/B14420452.png)
3-[(1-Benzothiophen-5-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzothiophen-5-yl)methyl]pyridine is a heterocyclic compound that features a benzothiophene moiety attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-5-yl)methyl]pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the use of formaldehyde in concentrated hydrochloric acid to yield 1,2-unsubstituted derivatives . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothiophen-5-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(1-Benzothiophen-5-yl)methyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-5-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Similar in structure but differs in the position and type of substituents.
N-(5-chloro-benzo[b]thiophen-3-ylmethyl)-2-[6-chloro-oxo-3-(2-pyridin-2-yl-ethylamino)-2H-pyrazin-1-yl]-acetamide: Another compound with a benzothiophene moiety but with different functional groups and biological activities.
Uniqueness
3-[(1-Benzothiophen-5-yl)methyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiophene and pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
85624-45-9 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-ylmethyl)pyridine |
InChI |
InChI=1S/C14H11NS/c1-2-12(10-15-6-1)8-11-3-4-14-13(9-11)5-7-16-14/h1-7,9-10H,8H2 |
InChI Key |
BSWGMCJPINZRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


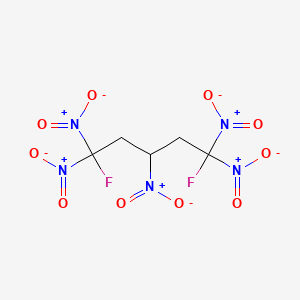
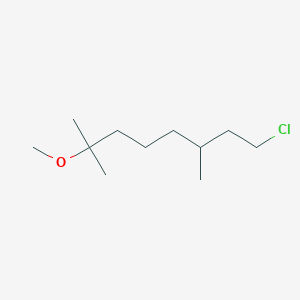
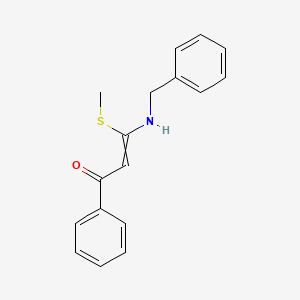
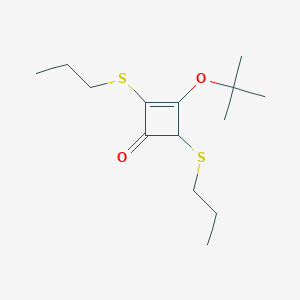
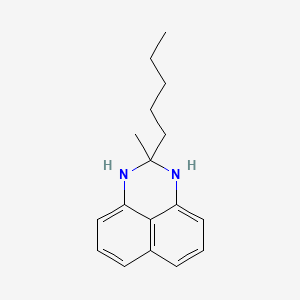

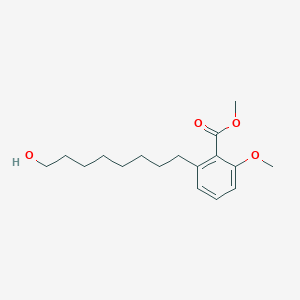

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
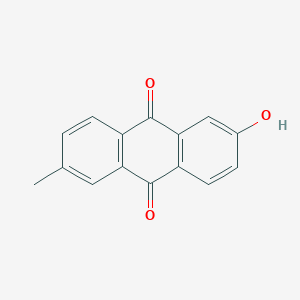
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)

